![molecular formula C22H18FN3O3S2 B2712691 4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886938-56-3](/img/structure/B2712691.png)

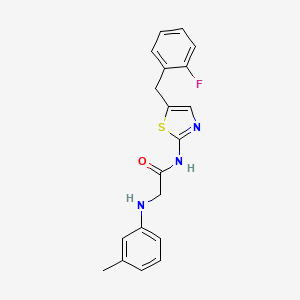

4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

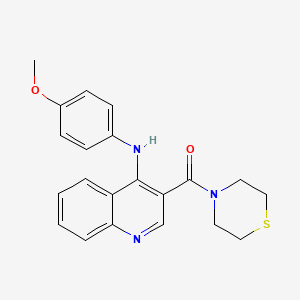

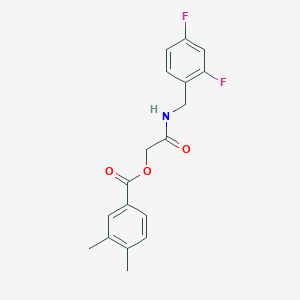

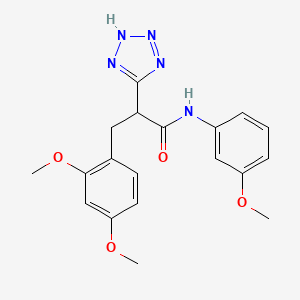

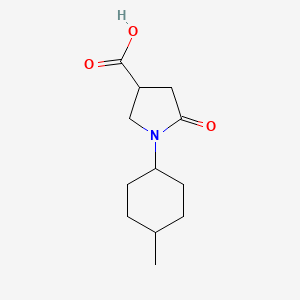

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol ring and the pyridine ring are both aromatic, which could have implications for the compound’s reactivity and stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the sulfonyl group. The fluorine atom on the benzo[d]thiazol ring could make that position more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents .Scientific Research Applications

Novel Mycobacterium tuberculosis Inhibitors

A study involved the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates to investigate their activity against Mycobacterium tuberculosis. This research highlights the potential of thiazole derivatives as antimicrobial agents, suggesting that compounds with similar structures could be explored for their effectiveness against bacterial infections (V. U. Jeankumar et al., 2013).

Anticancer Activity of Co(II) Complexes

Research on Co(II) complexes of thiazol-2-yl benzene sulfonamide derivatives demonstrated fluorescence properties and anticancer activity, specifically against human breast cancer cell lines. This study underscores the relevance of sulfonamide-based compounds in developing therapeutic agents for cancer treatment (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Antimicrobial Activities of Triazoles

The synthesis and evaluation of new 1,2,4-triazoles from isonicotinic acid hydrazide for antimicrobial activities indicate the potential of these compounds in fighting various microbial infections. Such studies pave the way for developing novel antimicrobials based on pyridinyl and thiazolyl scaffolds (Hacer Bayrak et al., 2009).

Synthesis of Antimalarial Sulfonamides

Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity emphasize the critical role of sulfonamides in medicinal chemistry. The study evaluated the synthesized compounds for their effectiveness against malaria, offering insights into their potential use in treating other parasitic infections (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Novel Insecticide for Lepidopterous Pest Control

Flubendiamide, a compound with a unique structure including a sulfonyl group, was found to be highly effective against lepidopterous pests. This research could provide a foundation for developing new pest control agents with similar structural features for agricultural applications (Masanori Tohnishi et al., 2005).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)18-9-6-15(7-10-18)21(27)26(14-17-5-3-4-12-24-17)22-25-19-11-8-16(23)13-20(19)30-22/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAQETPKHATHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine](/img/structure/B2712613.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/no-structure.png)

![N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2712622.png)

![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2712626.png)

![N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2712628.png)